molecular formula C17H23N3O B2490278 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide CAS No. 1396799-70-4

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide

Cat. No.: B2490278
CAS No.: 1396799-70-4
M. Wt: 285.391
InChI Key: BAJALYZKWBQNPG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide (CAS 1396799-70-4) is a synthetic benzamide derivative with a molecular weight of 285.4 g/mol and the molecular formula C17H23N3O . Its distinct structure features a dimethylamino group at the para position of the benzoyl ring and a rigid but-2-ynyl linker connecting this core to a pyrrolidin-1-yl moiety, which introduces specific steric and electronic properties that can influence receptor binding and pharmacokinetic profiles . In scientific research, this compound is utilized as a versatile building block in organic synthesis and is investigated for its potential biological activity . It has been identified as a potential inhibitor of the HSET (Homo sapiens Eg5) protein, a kinesin crucial for mitotic spindle assembly, suggesting its relevance in cancer research . Studies indicate that it may disrupt normal mitotic processes, leading to an increase in multipolar mitoses in cancer cell lines, and could modulate pathways involved in cell proliferation and apoptosis . The compound's mechanism of action is attributed to its ability to interact with biological macromolecules, potentially acting as an enzyme inhibitor by binding to active sites . It is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. The typical synthesis involves amide bond formation between 4-(dimethylamino)benzoyl chloride and 4-(pyrrolidin-1-yl)but-2-yn-1-amine in the presence of a base like triethylamine, followed by purification via column chromatography .

Properties

IUPAC Name

4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJALYZKWBQNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzoyl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The pathways involved often include nucleophilic addition or substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with benzamide and non-benzamide derivatives from the literature, focusing on structural features, synthetic routes, and inferred pharmacological properties.

Structural Features and Substituent Effects

Key Comparisons:
Compound Core Structure Substituent(s) Amine Group Linker Type Reported Activity
Target Compound Benzamide 4-(dimethylamino) Pyrrolidin-1-yl But-2-ynyl Not specified
Compound 2 () Benzamide 2,6-dichloro 4-Hydroxypiperidin-1-yl Pyrimidinyl-amino EGFR inhibitor
Compound 7o () Pentanamide 2,4-dichlorophenyl Piperazin-1-yl Pentanamide Dopamine D3 selective

Substituent Effects: The dimethylamino group in the target compound is electron-donating, contrasting with electron-withdrawing chloro substituents in compounds like 2 () and 7o (). Such differences may alter binding affinities; chloro groups in EGFR inhibitors enhance hydrophobic interactions with kinase domains, while dimethylamino groups could favor polar interactions or modulate solubility . Pyrrolidine’s smaller size (vs.

Linker Flexibility :

  • The rigid but-2-ynyl linker in the target compound enforces a linear conformation, which may enhance selectivity for receptors requiring precise spatial alignment. In contrast, flexible pentanamide linkers (e.g., 7o ) allow conformational adaptability, possibly broadening target engagement .

Pharmacological Implications

  • EGFR Inhibitors (): Compounds like 2 with pyrimidinyl linkers and chloro substituents exhibit potent EGFR inhibition. The target compound’s dimethylamino group and pyrrolidine may shift selectivity to other kinases or alter metabolic stability due to reduced lipophilicity .
  • Dopamine D3 Ligands (): Piperazine-containing compounds (e.g., 7o) demonstrate D3 selectivity via interactions with the receptor’s secondary binding pocket. The target compound’s pyrrolidine and rigid linker might instead favor D2-like receptors or novel targets .

Biological Activity

4-(Dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzamide core with a dimethylamino group and a pyrrolidinyl butynyl side chain, positions it as a versatile candidate in medicinal chemistry and biological research.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol
  • CAS Number : 1396799-70-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been explored for its potential as an enzyme inhibitor, particularly in cancer therapy, where it may modulate pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its inhibition of specific protein targets. A study involving high-throughput screening identified this compound as a potential inhibitor of the HSET (Homo sapiens Eg5) protein, which is crucial for mitotic spindle assembly. The compound was shown to increase multipolar mitoses in cancer cell lines under specific conditions, suggesting its role in disrupting normal mitotic processes.

Study Cell Line Concentration (μM) Effect
DLD1 (tetraploid)15Increased multipolarity by 10%
DLD1 (diploid)15No effect on multipolarity

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activity. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This property is particularly relevant in the context of drug design for various diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of HSET : A study demonstrated that specific modifications to the compound could significantly enhance its inhibitory potency against HSET, indicating that structural optimization could lead to more effective anticancer agents.
  • Biochemical Assays : In vitro assays showed that modifications to the thiazole substituents and flexible alkyl linkers dramatically affected the potency of related compounds, underscoring the importance of molecular structure in biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing reagents like triethylamine and dichloromethane under controlled conditions. Variants and derivatives of this compound have been developed to enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as:

Compound Biological Activity
1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-olCorrosion inhibitor
4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium IodideAnticancer properties

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with amide bond formation between the benzamide core and the pyrrolidine-containing alkyne moiety. Key steps include:

  • Coupling reactions : Use of activating agents (e.g., HATU, DCC) in polar aprotic solvents like DMF or acetonitrile .
  • Purification : Column chromatography (e.g., silica gel, eluent: chloroform/methanol gradients) to isolate the product .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .
    • Table 1 : Synthetic Conditions Comparison
StepReagents/ConditionsSolventPurification MethodYield (%)Reference
Amide CouplingHATU, DIPEADMFColumn chromatography~60–75
Alkyne FunctionalizationCuI, Pd(PPh₃)₄THFRecrystallization~50–65

Q. How is the structural identity and purity of the compound confirmed?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, dimethylamino group at δ 2.9–3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Peaks for amide C=O (~1650–1680 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology :

  • Solubility testing : Use of solvents like DMSO, methanol, or aqueous buffers (pH 7.4) for biological assays .
  • Stability assessment : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing impurities in multi-step syntheses?

  • Methodology :

  • Catalyst optimization : Screening palladium/copper catalysts for alkyne-amine coupling to reduce homocoupling byproducts .
  • Solvent selection : Replacing DMF with acetonitrile to reduce dimethylamine side-product formation .
  • Real-time monitoring : Use of LC-MS to track intermediate formation and adjust reaction times dynamically .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Data normalization : Correct for batch-to-batch purity variations (e.g., HPLC purity ≥95% required) .
    • Table 2 : Biological Activity Variability Factors
FactorImpactMitigation StrategyReference
PurityFalse positives/negativesRigorous HPLC/LC-MS validation
Solvent (DMSO vs. saline)Altered bioavailabilityStandardize solvent across studies

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D3) .
  • ADMET prediction : Tools like SwissADME to estimate logP, blood-brain barrier permeability, and CYP450 inhibition .

Q. How can researchers design experiments to resolve contradictory spectral data (e.g., NMR shifts) across studies?

  • Methodology :

  • Isotopic labeling : Synthesize deuterated analogs to clarify overlapping proton signals .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. −40°C .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., fluoro) to the benzamide ring to enhance receptor binding .
  • Alkyne spacer variation : Replace but-2-yn-1-yl with rigid aromatic linkers to test conformational effects .

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